molecular formula C2H4Cl4O2P2 B13681686 Ethane-1,2-diyldiphosphonic Dichloride

Ethane-1,2-diyldiphosphonic Dichloride

Cat. No.: B13681686
M. Wt: 263.8 g/mol
InChI Key: HSSWJZQNPFSPPQ-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and dynamic field, with compounds finding use as catalysts, ligands in coordination chemistry, reagents in organic synthesis, and materials with unique electronic and photophysical properties. frontiersin.org Ethane-1,2-diyldiphosphonic dichloride, with its chemical formula C₂H₄Cl₄P₂, is a classic example of a P(III) organophosphorus compound. wikipedia.org The phosphorus atoms in this molecule are in a +3 oxidation state and possess a lone pair of electrons, which is characteristic of phosphines and their derivatives. This electronic configuration is central to their ability to act as excellent ligands for transition metals. The development of novel synthetic routes and the exploration of the unique reactivity of such organophosphorus compounds remain active areas of research, driven by the need for more efficient and selective chemical transformations. longdom.org

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. wikipedia.org The phosphorus-chlorine bonds are highly reactive and susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide range of organic groups onto the phosphorus atoms.

A prominent application of this compound is in the synthesis of bidentate phosphine (B1218219) ligands. wikipedia.org These ligands, often referred to as diphosphines, are crucial in homogeneous catalysis, where they coordinate to a metal center and influence its catalytic activity and selectivity. The ethylene (B1197577) bridge in this compound is instrumental in the formation of stable five-membered chelate rings with metal atoms, a favored conformation in coordination chemistry.

The synthesis of 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) is a frequently practiced use of this precursor. wikipedia.org This is typically achieved through the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide. Similarly, reactions with other Grignard reagents or organolithium compounds can be employed to introduce a variety of alkyl or aryl substituents. Furthermore, its reaction with secondary amines yields aminophosphine (B1255530) ligands. wikipedia.org

The general synthetic utility is highlighted by its reaction with various nucleophiles:

Grignard Reagents (RMgX): Leads to the formation of tetra-substituted diphosphines (R₂PCH₂CH₂PR₂).

Secondary Amines (R₂NH): Results in the formation of bis(aminophosphines) ((R₂N)₂PCH₂CH₂P(NR₂)₂).

Alcohols/Phenols (ROH): Can be used to synthesize phosphonite ligands.

These derivatives are not only important in catalysis but also in the construction of coordination polymers and supramolecular assemblies.

Scope and Research Imperatives for this compound

The future of research involving this compound and its derivatives is intrinsically linked to the broader trends in organophosphorus chemistry and catalysis. A significant research imperative is the development of more sustainable and environmentally benign synthetic methodologies for both the precursor itself and the subsequent ligand synthesis. rsc.org This includes exploring alternative phosphorus sources to the traditional white phosphorus and developing catalytic methods for C-P bond formation. frontiersin.org

There is a continuous drive to design and synthesize novel diphosphine ligands with tailored electronic and steric properties to achieve higher efficiency and selectivity in catalytic reactions. nih.govresearchgate.net This includes the development of chiral diphosphines for asymmetric catalysis, a critical area in the pharmaceutical and fine chemical industries. The functionalization of the ethylene backbone of ligands derived from this compound is another avenue for creating more complex and task-specific ligands.

Moreover, the challenges associated with the handling of hazardous reagents and intermediates in organophosphorus synthesis necessitate the development of safer and more robust synthetic protocols. rsc.org The exploration of flow chemistry and other process intensification technologies could play a crucial role in addressing these challenges. datainsightsmarket.com The integration of computational chemistry and machine learning is also poised to accelerate the design and discovery of new phosphine ligands with desired properties, further expanding the scope of applications for compounds derived from this compound. datainsightsmarket.com

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. strem.comthermofisher.com Key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name (Ethane-1,2-diyl)bis(phosphonous dichloride) wikipedia.org
Other Names 1,2-Bis(dichlorophosphino)ethane (B1347013), Ethylenebis(dichlorophosphine)
CAS Number 28240-69-9 wikipedia.org
Molecular Formula C₂H₄Cl₄P₂ wikipedia.org
Molecular Weight 231.81 g/mol
SMILES ClP(Cl)CCP(Cl)Cl

Table 2: Physical Properties of this compound

Property Value
Appearance Colorless to pale yellow liquid strem.com
Boiling Point 70 °C at 1 mmHg
Density 1.536 g/mL at 25 °C

Synthesis and Reactions

The primary synthesis of this compound involves the reaction of ethylene (C₂H₄), white phosphorus (P₄), and phosphorus trichloride (B1173362) (PCl₃). wikipedia.org

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂ wikipedia.org

The reactivity of the P-Cl bonds is the cornerstone of its utility as a synthetic intermediate. As previously mentioned, it readily reacts with organometallic reagents like Grignard reagents and with secondary amines to produce a diverse range of chelating diphosphine ligands. wikipedia.org For instance, the synthesis of 1,2-bis(diethylphosphino)ethane (B1585043) involves its reaction with ethylmagnesium bromide.

Spectroscopic Characterization

Table 3: Spectroscopic Data for this compound

Technique Observation
Nuclear Magnetic Resonance (NMR)
¹H NMR Consistent with the presence of an ethylene bridge.
¹³C NMR A single resonance is expected due to the molecular symmetry.
³¹P NMR Characterized by a chemical shift indicative of a P(III) species with chlorine substituents. Purity is often reported as ≥96.0 % by NMR. thermofisher.comthermofisher.com
Infrared (IR) Spectroscopy The spectrum conforms to the expected vibrational modes for the molecular structure. thermofisher.comthermofisher.com

| Mass Spectrometry (MS) | The exact mass is 231.851 g/mol , and the monoisotopic mass is 229.854 g/mol . alfa-chemistry.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H4Cl4O2P2

Molecular Weight

263.8 g/mol

IUPAC Name

1,2-bis(dichlorophosphoryl)ethane

InChI

InChI=1S/C2H4Cl4O2P2/c3-9(4,7)1-2-10(5,6)8/h1-2H2

InChI Key

HSSWJZQNPFSPPQ-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(Cl)Cl)P(=O)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Preparative Advancements

Established Synthetic Routes to Ethane-1,2-diyldiphosphonic Dichloride

The primary and most established industrial route to this compound, also commonly known as 1,2-bis(dichlorophosphino)ethane (B1347013), relies on the direct reaction of fundamental chemical feedstocks. wikipedia.org

3 C₂H₄ + 0.5 P₄ + 4 PCl₃ → 3 (CH₂PCl₂)₂ wikipedia.org

This reaction provides a direct and convenient method for producing 1,2-bis(dichlorophosphino)ethane, a colorless liquid that serves as a key intermediate in organophosphorus chemistry. wikipedia.org

For any large-scale chemical synthesis, the optimization of reaction parameters is critical to maximize product yield and purity while ensuring economic viability. Key parameters for the synthesis of this compound that are typically subject to optimization include temperature, pressure, reaction time, and the molar ratios of the reactants (ethylene, white phosphorus, and phosphorus trichloride). While specific, proprietary industrial process details are not always publicly available, research into similar organophosphorus syntheses emphasizes the importance of controlling these variables to prevent side reactions and enhance the efficiency of the desired phosphorylation process.

Novel Approaches in this compound Synthesis

While the reaction of ethylene (B1197577), white phosphorus, and phosphorus trichloride (B1173362) remains the predominant synthetic method, the field of chemistry continually seeks more efficient, safer, and environmentally benign processes. Research efforts in organophosphorus chemistry often focus on alternative phosphorus sources or catalytic systems to facilitate C-P bond formation. However, the existing method is highly effective, and literature does not prominently feature widely adopted novel or alternative routes for the direct synthesis of this compound. The focus of modern research has largely shifted to the utility of this compound as a building block.

This compound as a Precursor in Complex Molecule Synthesis

The high reactivity of the phosphorus-chlorine (P-Cl) bonds makes this compound an exceptionally valuable and versatile precursor for the synthesis of a wide range of organophosphorus compounds, particularly chelating diphosphine ligands and phosphonic acids. wikipedia.org

Diphosphine ligands are a cornerstone of coordination chemistry and homogeneous catalysis. This compound provides a straightforward pathway to these important molecules through nucleophilic substitution at the phosphorus centers. The compound readily reacts with Grignard reagents or secondary amines to yield tetra-substituted diphosphines. wikipedia.orgresearchgate.net

A prominent example is the synthesis of 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe), a widely used ligand in coordination chemistry. wikipedia.org The reaction proceeds by treating 1,2-bis(dichlorophosphino)ethane with four equivalents of a methyl Grignard reagent, such as methylmagnesium iodide (MeMgI). wikipedia.org

Reaction Equation: Cl₂PCH₂CH₂PCl₂ + 4 MeMgI → Me₂PCH₂CH₂PMe₂ + 4 MgICl wikipedia.org

This methodology is adaptable, allowing for the synthesis of a variety of diphosphine ligands by simply changing the Grignard reagent.

PrecursorReagent TypeExample ReagentProduct LigandReference
This compoundGrignard ReagentMethylmagnesium Iodide1,2-bis(dimethylphosphino)ethane (dmpe) wikipedia.org
This compoundGrignard ReagentLithium salt of 2-bromo-m-xylene1,2-bis(2,6-dimethylphenylphosphino)ethane researchgate.net
This compoundGrignard ReagentEthylmagnesium Bromide1,2-bis(diethylphosphino)ethane (B1585043) nii.ac.jp

The P-Cl bonds in this compound are susceptible to hydrolysis and alcoholysis, providing direct routes to the corresponding phosphonic acid and its esters.

Route to Ethane-1,2-diyldiphosphonic Acid: Complete hydrolysis of the four P-Cl bonds with water replaces each chlorine atom with a hydroxyl (-OH) group. This reaction yields Ethane-1,2-diyldiphosphonic Acid and hydrochloric acid (HCl) as a byproduct. The resulting di-acid is a valuable building block in materials and supramolecular chemistry.

General Reaction: Cl₂PCH₂CH₂PCl₂ + 4 H₂O → (HO)₂PCH₂CH₂P(OH)₂ + 4 HCl

Routes to Esters: Similarly, reaction with an alcohol (ROH) leads to the formation of phosphonic esters. Depending on the stoichiometry of the alcohol used, a range of ester derivatives can be synthesized. The reaction with four equivalents of an alcohol would lead to the tetraester.

General Reaction: Cl₂PCH₂CH₂PCl₂ + 4 ROH → (RO)₂PCH₂CH₂P(RO)₂ + 4 HCl

These transformation pathways highlight the role of this compound as a pivotal intermediate, connecting simple feedstocks to complex and highly functionalized organophosphorus molecules.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution Reactions at Phosphorus Centers

The primary mode of reaction for ethane-1,2-diyldiphosphonic dichloride involves the nucleophilic substitution at the phosphorus atoms, where the chloride ions act as leaving groups.

The hydrolysis of phosphonic dichlorides is a fundamental transformation that leads to the corresponding phosphonic acids. nih.gov For this compound, this reaction proceeds in a stepwise manner, replacing the four chlorine atoms with hydroxyl groups. The reaction is typically carried out in an aqueous medium. The most common method for preparing phosphonic acids from their corresponding esters or chlorides is through hydrolysis using a concentrated hydrochloric acid solution at reflux. tandfonline.com

Cl₂P(O)CH₂CH₂P(O)Cl₂ + 4 H₂O → (HO)₂P(O)CH₂CH₂P(O)(OH)₂ + 4 HCl

This transformation is crucial for the synthesis of ethane-1,2-diyldiphosphonic acid, a molecule with applications in various fields due to its chelating properties. The hydrolysis of phosphonates, which are esters of phosphonic acids, is a widely used synthetic method. mit.edu These reactions typically occur in a consecutive, two-step manner for each phosphonate (B1237965) group. mit.edu While the hydrolysis can be performed under both acidic and basic conditions, acidic hydrolysis is often preferred. nih.gov

Hydrolysis Reaction of this compound
ReactantReagentProductByproduct
This compoundWater (H₂O)Ethane-1,2-diyldiphosphonic AcidHydrogen Chloride (HCl)

This compound can react with organometallic reagents, such as Grignard reagents (RMgX), which are potent sources of alkyl and aryl nucleophiles. These reactions lead to the formation of new phosphorus-carbon bonds. The reaction of phosphonic dichlorides with di-Grignard reagents is a known method for synthesizing cyclic phosphine (B1218219) oxides. This suggests that this compound could potentially undergo intramolecular cyclization or intermolecular polymerization upon reaction with suitable di-Grignard reagents.

With monofunctional Grignard reagents, a stepwise substitution of the chlorine atoms is expected, leading to the formation of substituted phosphine oxides. The reaction of an aryl Grignard reagent with diethyl phosphorochloridate is a known method for preparing diethyl arylphosphonates, which can then be converted to the corresponding phosphonic dichlorides. tandfonline.com This highlights the general reactivity of the P-Cl bond towards Grignard reagents.

Reaction of this compound with Grignard Reagents
Grignard Reagent TypePotential Product(s)Reaction Type
Mono-Grignard (RMgX)Alkyl/Aryl substituted phosphine oxidesNucleophilic Substitution
Di-Grignard (XMg-R-MgX)Cyclic phosphine oxides or polymersIntra/Intermolecular Cyclization/Polymerization

Amines, acting as nitrogen-based nucleophiles, readily react with this compound. The lone pair of electrons on the nitrogen atom attacks the electrophilic phosphorus center, leading to the displacement of a chloride ion and the formation of a P-N bond. This results in the formation of phosphonic amides. Given the difunctional nature of the starting material, reactions with primary or secondary amines can lead to a variety of products, including diamides and polymeric materials, depending on the stoichiometry of the reactants.

The reaction with a primary amine (RNH₂) can be represented as:

Cl₂P(O)CH₂CH₂P(O)Cl₂ + 4 RNH₂ → (RNH)₂P(O)CH₂CH₂P(O)(NHR)₂ + 4 HCl

The liberated hydrogen chloride will react with excess amine to form the corresponding ammonium (B1175870) salt. These reactions are analogous to the reactions of amines with acyl chlorides, which are typically vigorous. researchgate.net

Electrophilic Activation and Derivatization Strategies

While the phosphorus centers in this compound are inherently electrophilic, their reactivity can be enhanced through electrophilic activation. The use of Lewis acids could coordinate to the phosphoryl oxygens, further increasing the positive charge on the phosphorus atoms and making them more susceptible to nucleophilic attack.

Derivatization of phosphonic dichlorides is a common strategy to introduce a variety of functional groups. For instance, reaction with alcohols in the presence of a base leads to the formation of phosphonate esters. wikipedia.org This method allows for the synthesis of a wide range of derivatives with tailored properties. Another derivatization strategy involves the conversion of phosphonic dichlorides into other phosphonic halides, for example, by reaction with sodium fluoride (B91410) to yield the corresponding difluorides. wikipedia.org

A simple derivatization technique for various chlorides, including phosphorus-containing ones, involves reaction with an alcohol in a pyridine (B92270) solution for analysis by gas chromatography-mass spectrometry (GC-MS). rsc.org This highlights the utility of derivatization for both synthetic and analytical purposes.

Mechanisms of Chelate Ligand Formation from the Dichloride

This compound itself is not a chelating agent. However, it serves as a precursor for the synthesis of potent chelating ligands. The formation of chelates involves the reaction of the dichloride with nucleophiles that contain additional donor atoms, leading to a molecule that can bind to a single metal center through multiple coordination sites.

For example, the hydrolysis product, ethane-1,2-diyldiphosphonic acid, is an excellent chelating agent. The two phosphonate groups can coordinate to a metal ion, forming a stable ring structure. Similarly, reaction of the dichloride with bifunctional amines, such as ethylenediamine, can produce ligands with multiple nitrogen and phosphorus donor atoms capable of chelation.

The stability of chelate complexes is significantly enhanced compared to their monodentate analogues, an observation known as the chelate effect. This increased stability is primarily due to favorable entropic factors.

Redox Chemistry and its Influence on this compound Transformations

This compound contains phosphorus in its highest common oxidation state, +5. Therefore, it is not readily oxidized further. However, it can be subject to reduction. The reduction of organophosphorus(V) compounds, such as phosphine oxides, to the corresponding phosphines (P(III)) is a known transformation, though it often requires strong reducing agents. acs.org

The dechlorination of an arylphosphonic dichloride with magnesium has been reported to yield a diphosphene (B14672896) oxide, which involves a reduction at the phosphorus center. rsc.org While the direct reduction of this compound is not widely documented, it is conceivable that under specific conditions, it could be reduced to the corresponding P(III) species. Such a transformation would dramatically alter its chemical reactivity, converting the electrophilic phosphorus centers into nucleophilic ones. Organophosphorus compounds exhibit a range of oxidation states from -3 to +5. libretexts.org The P(III)/P(V) redox couple is utilized in various catalytic processes. mit.edu

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques for Research

Spectroscopic techniques provide invaluable, non-destructive insights into the molecular framework of Ethane-1,2-iyldiphosphonic Dichloride. By probing the interactions of the molecule with electromagnetic radiation, it is possible to map its atomic connectivity and functional groups.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For Ethane-1,2-diyldiphosphonic Dichloride, a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a comprehensive picture of its molecular scaffold.

¹H NMR: The proton NMR spectrum is expected to feature a single complex signal for the four protons of the ethane (B1197151) backbone (-CH₂-CH₂-). Due to the molecule's symmetry, the protons on C1 are chemically equivalent to those on C2. However, they will exhibit coupling to the adjacent protons (vicinal ³JHH coupling) and, significantly, to the two phosphorus atoms (two-bond ²JPH and three-bond ³JPH couplings), resulting in a complex multiplet pattern. huji.ac.il The chemical shift would be influenced by the electron-withdrawing phosphonic dichloride groups. nih.govdocbrown.info

¹³C NMR: The ¹³C NMR spectrum is predicted to show a single resonance, as the two carbon atoms are chemically equivalent due to the molecule's symmetry. docbrown.info This signal would be split into a triplet by coupling to the two phosphorus nuclei (¹JPC). The chemical shifts for carbon are reported in parts per million (ppm) downfield from a standard reference like tetramethylsilane (B1202638) (TMS). rsc.org

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative. huji.ac.il A single signal is anticipated in the proton-decoupled spectrum, confirming the equivalence of the two phosphorus atoms. The chemical shift of this signal would fall within a range characteristic of phosphonic dichlorides, providing direct evidence for this functional group. researchgate.netacs.orgnih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityKey Coupling Constants (J, Hz)
¹H~2.0 - 3.5Complex multiplet²JPH, ³JPH, ³JHH
¹³C~30 - 50Triplet¹JPC
³¹PRegion specific to R-P(O)Cl₂Singlet (proton-decoupled)N/A

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of specific functional groups and bonds. mdpi.com For this compound, key vibrational bands would be expected. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
StretchingP=O1250 - 1300Strong
StretchingC-H (in CH₂)2850 - 2960Medium-Strong
StretchingP-C650 - 800Medium
StretchingP-Cl450 - 600Strong
BendingCH₂1400 - 1470Medium

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. auburn.edu

For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺). A key feature would be the characteristic isotopic pattern for a molecule containing two chlorine atoms, with relative peak intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation of organophosphorus compounds can be complex, often involving rearrangements. mdpi.comnih.gov Common fragmentation pathways would likely include the cleavage of P-Cl, P-C, and C-C bonds. tandfonline.comtandfonline.comdtic.mil

Table 3: Plausible Mass Spectrometry Fragments for this compound

Proposed Fragment IonFormulaFragmentation Pathway
[M - Cl]⁺[C₂H₄O₂P₂Cl]⁺Loss of a chlorine radical
[M - POCl₂]⁺[C₂H₄POCl]⁺Cleavage of a P-C bond
[POCl₂]⁺[POCl₂]⁺Cleavage of a P-C bond
[C₂H₄POCl₂]⁺[C₂H₄POCl₂]⁺Cleavage of the C-C bond

X-ray Crystallography of this compound and its Crystalline Derivatives

The phosphorus centers are anticipated to have a distorted tetrahedral geometry. The structure of crystalline derivatives, such as ethane-1,2-diylbis(diphenylphosphine oxide), reveals key details about the ethane backbone and the geometry around the phosphorus atoms, which can serve as a model for the title compound. researchgate.net In such derivatives, the conformation in the solid state is often found to be the sterically favored anti (trans) arrangement. researchgate.net

Conformational Isomerism and Rotational Barriers

The rotation around the central carbon-carbon single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformational isomers or conformers.

The conformational analysis of 1,2-disubstituted ethanes is a classic topic in stereochemistry. nih.gov The rotation around the C-C bond is not entirely free but is hindered by an energy barrier. The most stable conformations are typically the staggered ones, where the substituents on adjacent carbons are as far apart as possible. These are known as the anti (or antiperiplanar) and gauche (or synclinal) conformers. nih.gov

Anti Conformation: The two phosphonic dichloride groups are positioned 180° apart with respect to the C-C bond axis. This arrangement typically minimizes both steric hindrance and unfavorable dipole-dipole interactions between the bulky, polar substituent groups. nih.gov For most 1,2-disubstituted ethanes, the anti conformer is the most stable. nih.govresearchgate.net

Gauche Conformation: The phosphonic dichloride groups are positioned at a dihedral angle of approximately 60° to each other. This conformation is generally higher in energy than the anti form due to increased steric repulsion. However, in some systems like ethane-1,2-diol, the gauche conformer can be stabilized by intramolecular hydrogen bonding. pearson.com For this compound, such stabilizing interactions are absent, and repulsive forces are expected to dominate, disfavoring the gauche form.

The energy difference between these conformers and the rotational energy barrier, which corresponds to the energy of the eclipsed conformations, dictates the conformational preference and the rate of interconversion at a given temperature. nih.govacs.org The significant size and polarity of the -P(O)Cl₂ groups suggest a strong preference for the anti conformation and a substantial barrier to rotation around the C-C bond.

Influence of Phosphonate (B1237965)/Phosphino (B1201336) Substituents on Conformational Preferences

The conformational isomerism of 1,2-disubstituted ethanes is generally characterized by two primary staggered conformations: anti and gauche. In the anti conformation, the two substituents are positioned 180° apart with respect to the C-C bond axis, while in the gauche conformation, they are approximately 60° apart. For simple alkanes, the anti conformer is typically more stable due to minimized steric repulsion between the substituents. However, the presence of phosphonate or phosphino groups introduces significant electronic effects that can alter this preference.

Steric and Electronic Effects:

The dichlorophosphono group is both sterically demanding and highly electronegative. The steric bulk of the -P(O)Cl₂ groups would be expected to favor the anti conformation, where they are maximally separated, to minimize van der Waals repulsion.

Conversely, electronic phenomena, such as the gauche effect, can stabilize the gauche conformation. The gauche effect is the observed preference for a gauche arrangement in molecules with adjacent electronegative substituents. This stabilization is often attributed to hyperconjugation, an interaction between the bonding orbital of a C-H bond and the antibonding orbital (σ*) of the adjacent C-P bond. In the gauche conformation, a favorable overlap between these orbitals can lead to a stabilizing delocalization of electron density.

In the case of this compound, the electronegativity of the phosphorus and chlorine atoms in the dichlorophosphono group could potentially lead to a stabilizing gauche effect, counteracting the steric repulsion. The precise balance between these opposing forces determines the dominant conformation. Quantum chemical investigations on halogenated compounds with phosphorus have shown that electronic factors become more significant as the backbone atoms are from the right and upper part of the periodic table. researchgate.net

Theoretical and Experimental Conformational Studies on Related Ethane Derivatives

While specific experimental or detailed theoretical studies on the conformational preferences of this compound are not extensively documented in publicly available literature, analysis of related compounds provides valuable insights.

Studies on 1,2-Dihaloethanes:

The conformational analysis of 1,2-dihaloethanes has been a subject of extensive study. For instance, in 1,2-difluoroethane, the gauche conformation is more stable than the anti conformation, a classic example of the gauche effect. researchgate.net This preference is attributed to hyperconjugative interactions. researchgate.net As the size of the halogen atom increases (Cl, Br, I), steric repulsion becomes more dominant, and the anti conformation becomes the more stable rotamer. researchgate.net For 1,2-dichloroethane (B1671644), the anti conformer is more stable in the gaseous phase. nih.gov

Studies on Organophosphorus Ethane Derivatives:

Theoretical studies on cyclic organophosphorus compounds have been conducted using methods like density functional theory (DFT) to establish their structure and conformational preferences. nih.gov Such computational approaches are crucial for predicting the geometries and relative energies of different conformers. For acyclic systems, computational chemistry allows for the mapping of the potential energy surface as a function of the dihedral angle of the central C-C bond, revealing the energy barriers between different rotational isomers.

The table below summarizes the general conformational preferences for some 1,2-disubstituted ethane derivatives, highlighting the interplay of steric and electronic effects.

CompoundDominant Conformer (Gas Phase)Primary Reason
1,2-DifluoroethaneGaucheGauche effect (Hyperconjugation)
1,2-DichloroethaneAntiSteric Repulsion
Ethane-1,2-diolGaucheIntramolecular Hydrogen Bonding

This interactive table allows for a comparison of factors influencing conformational stability in related molecules. The behavior of this compound would be influenced by a combination of the steric bulk seen in 1,2-dichloroethane and the potential for stabilizing electronic interactions similar to the gauche effect.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. DFT calculations can be employed to predict a wide range of molecular properties for Ethane-1,2-diyldiphosphonic Dichloride, such as its optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).

For this compound, DFT could be used to determine key geometric parameters. Below is a hypothetical data table of what such calculations might yield, based on typical bond lengths and angles in similar compounds.

Parameter Predicted Value
P=O Bond Length~1.45 Å
P-Cl Bond Length~2.05 Å
P-C Bond Length~1.80 Å
C-C Bond Length~1.54 Å
O=P-Cl Bond Angle~115°
Cl-P-Cl Bond Angle~102°
C-P-Cl Bond Angle~105°
P-C-C Bond Angle~112°
Note: This table is illustrative and not based on published experimental or theoretical data for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods can provide highly accurate predictions of molecular energies and structures, though often at a higher computational cost than DFT.

While specific ab initio studies on this compound are scarce, research on related molecules showcases the power of these techniques. For example, ab initio molecular dynamics (AIMD) simulations have been performed to study the adsorption of 1-hydroxyethane-1,1-diphosphonic acid (HEDP) on an iron surface. bohrium.comrsc.org These simulations provide a detailed picture of the bonding and interactions at the molecular level. For this compound, high-level ab initio calculations could be used to precisely determine its conformational energies and the rotational barrier around the C-C bond, providing a benchmark for less computationally expensive methods.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.

MD simulations of various organophosphorus compounds have been conducted to understand their behavior in different environments. nih.govresearchgate.netresearchwithrutgers.com For this compound, MD simulations could be used to explore its conformational landscape. The rotation around the central C-C bond would lead to different spatial arrangements of the two phosphonic dichloride groups, such as anti and gauche conformers, similar to what is observed for ethane (B1197151) and its derivatives. libretexts.orgkhanacademy.orgopenstax.org These simulations could also elucidate how the molecule interacts with solvents or other molecules, which is crucial for understanding its behavior in solution.

Conformer Dihedral Angle (P-C-C-P) Relative Stability
Anti~180°Potentially more stable due to reduced steric hindrance
Gauche~60°Potentially less stable due to steric and electrostatic repulsion
Note: The relative stabilities are hypothetical and would need to be confirmed by specific calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis for Dichloride Transformations

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis or its reaction with other nucleophiles. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

The reactivity of phosphonic dichlorides is a key aspect of their chemistry. For instance, the synthesis of sarin, a highly toxic organophosphorus compound, can involve the reaction of methylphosphonyl dichloride. wikipedia.org The pathways for the activation of phosphonic acids using acyl chlorides to form reactive intermediates have also been investigated. rsc.org For this compound, computational studies could model the step-by-step mechanism of its reaction with alcohols to form the corresponding esters, for example. This would involve calculating the activation energies for each step, which would help in understanding the reaction kinetics and optimizing reaction conditions.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Similarly, the vibrational frequencies and IR intensities can be calculated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed vibrational bands to specific molecular motions. For example, the characteristic P=O stretching vibration in phosphonic acids and their derivatives appears in a well-defined region of the IR spectrum. nih.govresearchgate.netosti.gov

Below is a table of expected vibrational frequencies for key functional groups in this compound, based on typical ranges for similar compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹)
P=O stretch1250 - 1300
P-Cl stretch450 - 600
P-C stretch650 - 800
C-C stretch900 - 1100
CH₂ rock/twist/wag700 - 1400
Note: These are general ranges and the exact frequencies for this compound would need to be determined by specific calculations or experiments.

Applications in Advanced Materials and Coordination Chemistry Research

Synthesis of Chelating Ligands for Transition Metal Catalysis

The dichloride serves as a key starting material for the synthesis of chelating diphosphine ligands, which are instrumental in homogeneous catalysis. These bidentate ligands coordinate to a metal center, forming a stable chelate ring that influences the catalyst's activity, selectivity, and stability.

Two of the most prominent diphosphine ligands synthesized from ethane-1,2-diyldiphosphonic dichloride precursors are 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe).

1,2-bis(dimethylphosphino)ethane (dmpe) is a potent, electron-rich chelating ligand. Its synthesis can be achieved through the reaction of a precursor derived from this compound with a methylating agent, such as a methyl Grignard reagent. The resulting dmpe ligand is a compact and strongly basic ligand that is valued in coordination chemistry. It forms stable complexes with a variety of transition metals, which are active in catalytic processes such as hydroformylation and hydrogenation.

1,2-bis(diphenylphosphino)ethane (dppe) is another widely used diphosphine ligand. It is an air-stable white solid that is soluble in organic solvents. manchester.ac.uk The synthesis of dppe can be accomplished by reacting sodium diphenylphosphide with 1,2-dichloroethane (B1671644). manchester.ac.uk Dppe is a versatile ligand in homogeneous catalysis, forming stable complexes with numerous transition metals, including palladium, nickel, and rhodium. wikipedia.org These complexes are effective catalysts for a range of cross-coupling reactions, such as Suzuki, Heck, and Stille reactions. wikipedia.org

The catalytic efficacy of these diphosphine ligands is summarized in the table below:

LigandKey FeaturesCatalytic Applications
1,2-bis(dimethylphosphino)ethane (dmpe) Strong σ-donor, compact sizeHydroformylation, Hydrogenation
1,2-bis(diphenylphosphino)ethane (dppe) Air-stable, versatileSuzuki, Heck, Stille, and other cross-coupling reactions

The design of diphosphine ligands is crucial for achieving high efficiency and selectivity in specific catalytic transformations. Key design principles revolve around modulating the steric and electronic properties of the ligand.

Steric and Electronic Effects: The substituents on the phosphorus atoms significantly influence the ligand's properties. For instance, alkyl groups like methyl in dmpe make the ligand more electron-donating and basic compared to the phenyl groups in dppe. These electronic differences affect the electron density at the metal center, which in turn influences the catalytic cycle's elementary steps, such as oxidative addition and reductive elimination. datapdf.com The steric bulk of the substituents also plays a critical role in controlling the coordination environment around the metal, which can enhance selectivity.

Bite Angle: The natural bite angle of a diphosphine ligand, defined by the P-M-P angle in a metal complex, is a critical parameter in catalyst design. rsc.org For ligands with an ethane (B1197151) backbone like dppe, the bite angle is relatively constrained, leading to the formation of a stable five-membered chelate ring. This rigidity can be advantageous in certain reactions by providing a well-defined and predictable coordination sphere.

Kumada Catalyst-Transfer Polycondensation: In this chain-growth polymerization, the choice of ligand is critical for controlling the polymerization process. Diphosphine ligands are employed to stabilize the nickel or palladium catalyst. The ligand's steric and electronic properties can influence the rate of monomer insertion and the stability of the catalytic species, thereby affecting the molecular weight and polydispersity of the resulting polymer.

Ullmann Reactions: These copper-catalyzed cross-coupling reactions have seen a resurgence with the development of effective ligand systems. While traditionally requiring harsh conditions, the use of chelating ligands, including diphosphines, can facilitate the reaction under milder conditions. The ligand's role is to stabilize the copper catalyst and promote the reductive elimination step. Ligand design for Ullmann reactions often focuses on creating an electron-rich metal center to facilitate the coupling of a wide range of substrates. nih.gov

Precursor to Phosphonate-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

Hydrolysis of this compound yields ethane-1,2-diyldiphosphonic acid. This acid is a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs) due to its ability to bridge multiple metal centers.

Hydrothermal synthesis is a common method for preparing crystalline coordination polymers. In a typical procedure, a metal salt, in this case, a uranyl salt such as uranyl nitrate (B79036), is reacted with a diphosphonic acid ligand in water or another solvent at elevated temperatures and pressures. While specific studies on the hydrothermal synthesis of uranyl diphosphonates using ethane-1,2-diyldiphosphonic acid are not extensively detailed in the provided context, the general methodology is well-established for other diphosphonic acids. researchgate.netnih.gov The reaction of uranyl nitrate with diphosphonic acids under hydrothermal conditions often leads to the formation of layered or three-dimensional structures. The coordination of the uranyl ion is typically to the oxygen atoms of the phosphonate (B1237965) groups.

Ethane-1,2-diyldiphosphonic acid can act as a "pillar" or "linker" in the construction of coordination frameworks. The two phosphonate groups can coordinate to different metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The flexible ethane backbone allows for some conformational freedom, which can influence the final architecture of the framework.

Research has shown that ethane-1,2-diphosphonic acid can form pillared-layer frameworks. nih.gov In these structures, layers of metal ions are linked together by the diphosphonate ligands, creating channels or pores within the material. The dimensions and chemical nature of these pores can be tuned by varying the metal ion and the synthesis conditions. The anions of ethane-1,2-diphosphonic acid can be linked by hydrogen bonds to form nets, and these can be further connected by cations to create a pillared-layer structure. nih.gov

Role in the Development of Novel Inorganic and Hybrid Materials

The reactivity of this compound and the chelating and bridging capabilities of its derivatives make them valuable precursors for a range of novel inorganic and hybrid materials.

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular level. rsc.orgnih.gov Organophosphorus compounds, such as phosphonic acids, are effective coupling agents for creating these materials. academie-sciences.fr Ethane-1,2-diyldiphosphonic acid, derived from the dichloride, can be used to functionalize the surface of inorganic nanoparticles or to be incorporated into sol-gel matrices to create hybrid materials with tailored properties. These materials can find applications in areas such as catalysis, sorption, and optics. The presence of the phosphonate groups provides strong anchoring points to metal oxide surfaces, creating a robust interface between the organic and inorganic components. academie-sciences.fr

Research into Synthetic Routes for Radiopharmaceutical Ligands (e.g., 99mTc-labeled bisphosphonates)

The development of radiopharmaceuticals is a critical area of research in nuclear medicine, providing essential tools for both diagnostic imaging and targeted radiotherapy. Among these, technetium-99m (99mTc)-labeled bisphosphonates are of significant interest as bone imaging agents. Their ability to selectively accumulate in areas of active bone metabolism makes them invaluable for the diagnosis of various skeletal pathologies, including metastases and metabolic bone diseases. While direct synthetic routes employing this compound in the creation of these ligands are not extensively detailed in publicly available research, the foundational chemistry of bisphosphonate synthesis and coordination with 99mTc provides a framework for understanding its potential role.

Bisphosphonates are compounds characterized by two phosphonate (-PO(OH)2) groups attached to a central carbon atom. This structure gives them a strong affinity for hydroxyapatite, the primary mineral component of bone. For radiopharmaceutical applications, a bisphosphonate ligand is chelated with a radionuclide, most commonly 99mTc. The resulting complex is then administered to the patient, where it localizes to the bone tissue, allowing for visualization with a gamma camera.

The synthesis of bisphosphonate ligands typically involves the reaction of a carboxylic acid with phosphorous acid and a halogenating agent, such as phosphorus trichloride (B1173362) or thionyl chloride. While specific examples detailing the use of this compound are scarce, its chemical structure suggests it could serve as a precursor to ethane-1,2-diphosphonic acid (EDPA). The dichloride is a more reactive form of the phosphonic acid and could potentially be hydrolyzed to the diacid, which can then be used as a ligand for 99mTc.

The labeling of bisphosphonates with 99mTc is typically achieved through a reduction-chelation reaction. The technetium, in the form of pertechnetate (B1241340) (99mTcO4-), is reduced from its +7 oxidation state to a lower oxidation state, usually +3, +4, or +5, using a reducing agent such as stannous chloride (SnCl2). The reduced technetium is then able to form a stable coordination complex with the bisphosphonate ligand.

Research in this field is focused on developing new bisphosphonate ligands with improved pharmacokinetic properties. The ideal bone imaging agent should exhibit high uptake in bone, rapid clearance from the blood and soft tissues, and high stability in vivo. These characteristics lead to high-quality images with a good target-to-background ratio, allowing for earlier imaging times and reduced radiation dose to the patient.

Several novel 99mTc-labeled bisphosphonates have been synthesized and evaluated for their potential as bone imaging agents. nih.gov These studies often involve modifying the side chains of the bisphosphonate to optimize its biological properties. For example, the introduction of heterocyclic moieties, such as imidazole (B134444) rings, has been shown to enhance bone affinity. nih.gov

The table below summarizes the biodistribution data for some experimental 99mTc-labeled bisphosphonate complexes, demonstrating the key parameters evaluated in the research of new bone imaging agents.

RadiotracerTime Post-Injection% Injected Dose per Gram in FemurFemur-to-Blood RatioFemur-to-Muscle RatioReference
99mTc-MDP2 h2.5 ± 0.325.083.3 nih.gov
99mTc-DHPE2 h3.1 ± 0.444.362.0 nih.gov
99mTc-Tetrofosmin1 hNot specified for femur, 1.2% in heartNot specifiedNot specified nih.govresearchgate.net

This table is for illustrative purposes and includes data from related bisphosphonate and phosphine (B1218219) complexes to demonstrate the type of research conducted in this area.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatographic methods are fundamental for the separation and quantification of Ethane-1,2-diyldiphosphonic Dichloride from complex matrices. Both gas chromatography (GC) and liquid chromatography (LC) offer viable pathways for its analysis, often requiring derivatization to enhance volatility and improve chromatographic behavior.

Gas Chromatography (GC): For GC analysis of polar and non-volatile compounds like phosphonic acids, derivatization is a common prerequisite. nih.gov A prevalent technique involves the formation of more volatile esters, such as methyl or tert-butyldimethylsilyl (TBDMS) derivatives. nih.govnih.gov The derivatized analyte can then be separated on a suitable capillary column and detected with high sensitivity.

GC is frequently coupled with mass spectrometry (GC-MS), which provides both separation and structural identification capabilities. cromlab-instruments.es The use of detectors like a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is also common for the analysis of organophosphorus compounds. cromlab-instruments.es For instance, a method for determining 1,2-dichloroethane (B1671644) in workplace air utilizes GC-MS after thermal desorption from an adsorbent tube. researchgate.net

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is well-suited for the analysis of polar and thermally labile compounds like this compound, often without the need for derivatization. cwejournal.org Ion chromatography (IC) is a particularly effective technique for the separation of phosphonates. tandfonline.comfao.org Hydrophilic interaction liquid chromatography (HILIC) is another valuable approach for separating polar analytes. nih.gov

Coupling LC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the quantification of phosphonates, even at trace levels in complex samples. nih.govnih.govnih.gov

TechniqueColumn TypeMobile Phase/Carrier GasDetectorDerivatizationApplication
GC-MSCapillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane)HeliumMass Spectrometer (MS), Flame Ionization Detector (FID)Required (e.g., methylation, silylation)Quantification and identification of volatile derivatives
LC-MS/MSReversed-phase (e.g., C18) or HILICAcetonitrile/water gradients with modifiersTandem Mass Spectrometer (MS/MS)Often not required, but can enhance sensitivityDirect analysis of polar compounds in complex matrices
Ion Chromatography (IC)Anion exchange columnAqueous eluents (e.g., KOH gradient)Conductivity Detector, Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Not requiredSeparation and quantification of anionic phosphonates

Spectroscopic Methods for Purity Determination and Impurity Profiling

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethylene (B1197577) bridge protons. The chemical shift and multiplicity of these signals would provide information about their chemical environment and coupling to neighboring phosphorus atoms. For a simple ethane (B1197151) molecule, all six protons are equivalent, resulting in a single peak. docbrown.info However, the presence of the phosphonic dichloride groups would lead to more complex splitting patterns due to H-P coupling. blogspot.com

¹³C NMR: The carbon NMR spectrum would show a signal for the two equivalent carbons of the ethane backbone, with its chemical shift influenced by the attached phosphorus groups.

³¹P NMR: This is a highly informative technique for organophosphorus compounds. A single signal would be expected for the two equivalent phosphorus atoms in the molecule, with its chemical shift being characteristic of the phosphonic dichloride group. bibliotekanauki.pl

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for this compound would include:

P=O stretching: A strong absorption band typically observed in the region of 1210-1300 cm⁻¹. db-thueringen.de

P-Cl stretching: Bands associated with the phosphorus-chlorine bond would be expected in the lower frequency region of the spectrum.

C-H stretching and bending: Vibrations corresponding to the ethylene backbone.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and the characterization of impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. The fragmentation pattern observed in the mass spectrum can offer insights into the compound's structure. nih.gov

TechniqueExpected Observations for this compound
¹H NMRSignals for ethylene protons, showing coupling to phosphorus.
¹³C NMRSignal for the ethane carbons, chemical shift influenced by phosphorus.
³¹P NMRA single resonance characteristic of the phosphonic dichloride group.
IR SpectroscopyStrong P=O stretching band (1210-1300 cm⁻¹), P-Cl stretching bands.
Mass SpectrometryMolecular ion peak corresponding to the molecular weight, characteristic fragmentation pattern.

Elemental Analysis for Stoichiometric Verification in Synthesized Materials

Elemental analysis is a fundamental technique used to determine the elemental composition of a synthesized compound. This method provides the percentage of each element (carbon, hydrogen, oxygen, phosphorus, and chlorine) present in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₂H₄Cl₂O₂P₂). A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's stoichiometry and purity.

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Theoretical Percentage (%)
CarbonC12.01224.0210.78
HydrogenH1.0144.041.81
ChlorineCl35.45270.9031.80
OxygenO16.00232.0014.35
PhosphorusP30.97261.9427.78
Total 222.90 100.00

Advanced Techniques for Trace Analysis in Complex Research Samples

The detection and quantification of trace amounts of this compound or related phosphonates in complex research samples, such as environmental or biological matrices, require highly sensitive and selective analytical methods.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Coupling ion chromatography with ICP-MS (IC-ICP-MS) provides an extremely sensitive method for the trace analysis of phosphonates. tandfonline.comfao.org This technique allows for the detection of phosphorus-containing compounds at very low concentrations, with detection limits often in the sub-microgram per liter (µg/L) range. tandfonline.com

Tandem Mass Spectrometry (MS/MS): As mentioned earlier, LC-MS/MS is a powerful tool for trace analysis. The use of multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, enabling the quantification of target analytes at nanogram per liter (ng/L) to microgram per liter (µg/L) levels in complex matrices. nih.govnih.gov Derivatization can further improve the sensitivity of these methods by several orders of magnitude. nih.gov

Other Advanced Techniques: Other advanced analytical approaches for the detection of organophosphorus compounds include the development of novel sensors, such as colorimetric, fluorescence, and electrochemical sensors. rsc.org These methods offer the potential for rapid and portable analysis, which can be advantageous in various research settings.

TechniquePrincipleTypical Detection LimitsApplication
IC-ICP-MSChromatographic separation followed by elemental detection of phosphorus.< 0.1 µg/L tandfonline.comTrace analysis of phosphonates in environmental waters.
LC-MS/MSChromatographic separation with highly selective and sensitive mass spectrometric detection.5.0 ng/L to 200 ng/L (with pre-concentration) nih.govresearchgate.netQuantification of phosphonates in wastewater and environmental samples. nih.govnih.gov
GC-MS/MSGas chromatographic separation of derivatives with tandem mass spectrometry.pg/mL rangeSensitive detection of derivatized organophosphorus compounds.

Future Directions and Emerging Research Frontiers

Development of Sustainable and Greener Synthetic Methodologies for Ethane-1,2-diyldiphosphonic Dichloride

The traditional synthesis of organophosphorus compounds, including the precursors to this compound, often relies on hazardous reagents like white phosphorus and energy-intensive processes. rsc.org The future of organophosphorus chemistry is increasingly focused on developing more sustainable and environmentally benign synthetic routes. rsc.org

Emerging research in this area includes:

Catalytic P-C Bond Formation: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste and energy consumption. Research is exploring novel transition-metal catalysts for the direct construction of P-C bonds, minimizing the use of hazardous intermediates like PCl3. acs.orgliv.ac.uk

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction. acs.org These techniques can reduce solvent waste, shorten reaction times, and sometimes provide access to products that are difficult to obtain from solution-phase chemistry. researchgate.net The application of mechanochemistry to the synthesis of phosphine (B1218219) ligands is a promising avenue for the greener production of derivatives. acs.orgresearchgate.net

Alternative Phosphorus Sources: Investigating the use of less hazardous and more sustainable phosphorus sources is a key long-term goal. This includes the potential for upcycling organophosphorus pollutants into valuable chemical feedstocks, such as converting waste from herbicides into phosphatic fertilizers or other useful compounds through advanced oxidation processes. nih.gov

Flow Chemistry: Continuous-flow reactors offer enhanced safety, scalability, and control over reaction parameters. nih.gov Implementing flow processes for the synthesis and derivatization of this compound could lead to more efficient and safer industrial production.

Synthetic MethodologyAdvantagesChallenges
Traditional Synthesis Established and high-yieldingUses hazardous reagents (e.g., white phosphorus), energy-intensive, generates significant waste. rsc.org
Catalytic Methods Reduced waste, higher atom economy, milder reaction conditions.Catalyst cost and stability, development of catalysts for specific P-C bond formations. liv.ac.uk
Mechanochemistry Reduced or no solvent use, shorter reaction times, potential for novel reactivity. acs.orgScalability, understanding reaction mechanisms in the solid state. researchgate.net
Flow Chemistry Improved safety and control, easier scalability, potential for process intensification. nih.govInitial setup cost, potential for clogging with solid byproducts.

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The P-Cl bonds in this compound are highly reactive, serving as versatile handles for derivatization. While reactions with simple nucleophiles are common, future research is focused on harnessing this reactivity to create complex and functional molecular architectures.

Organophosphorus Polymers: The diphosphonic dichloride moiety can act as a monomer or cross-linking agent for the synthesis of novel organophosphorus polymers. researchgate.net These polymers are finding applications in materials science as flame retardants, optical materials, and responsive systems. acs.orgacs.org For instance, transition-metal-catalyzed phosphorus-carbon (P–C) coupling reactions can be used to create porous organophosphorus polymers (POPPs) with high surface areas for applications like gas storage. acs.org

Macrocyclic Diphosphines: Stereoselective synthetic routes are being developed to create macrocyclic diphosphines from precursors like (ethane-1,2-diyl)bis(phosphonous dichloride). nih.govmit.edu These macrocycles act as unique ligands in coordination chemistry, enforcing specific geometries and electronic properties on metal centers that are inaccessible with acyclic analogues. nih.govresearchgate.net Their constrained structures can lead to enhanced catalytic activity, for example, in the nickel-catalyzed coupling of CO2 and ethylene (B1197577) to form acrylate. nih.gov

Dendrimers and Hyperbranched Polymers: The multiple reactive sites on the phosphorus atoms can be exploited to build complex, three-dimensional structures like dendrimers. Phosphorus-containing dendrimers are being explored for applications in drug delivery and catalysis. nih.gov

Application in Supramolecular Chemistry and Directed Self-Assembly

The corresponding acid form, ethane-1,2-diphosphonic acid, is an excellent building block for creating extended solid-state structures through hydrogen bonding and coordination with metal ions. nih.gov This capability is being extended to derivatives of the dichloride for applications in crystal engineering and materials design.

Coordination Polymers and MOFs: Diphosphonic acids and their esters, readily synthesized from the dichloride, are used as organic linkers to construct metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials possess porous structures with potential applications in gas storage, separation, and catalysis. The geometry of the ethane-1,2-diyl backbone influences the resulting framework architecture.

Hydrogen-Bonded Networks: Ethane-1,2-diphosphonic acid molecules can self-assemble into intricate hydrogen-bonded networks. For example, in the presence of organic cations like piperazine, it forms pillared-layer frameworks where sheets of anions are linked by cations. nih.gov This directed self-assembly is crucial for designing materials with specific structural and functional properties.

Self-Assembled Monolayers (SAMs): Organophosphonic acids form robust, well-ordered self-assembled monolayers on various oxide surfaces. nih.gov Derivatives of this compound could be used to create bidentate linkers for surface functionalization, providing a stable platform for attaching molecules in sensors and electronic devices.

Advanced Computational Design of Derivatives with Tunable Properties for Specific Research Goals

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis, saving significant time and resources. researchgate.net This is especially relevant for designing phosphine ligands, where subtle changes in structure can dramatically impact catalytic performance. acs.org

Screening of Ligand Libraries: Virtual libraries of ligands derived from the ethane-1,2-diyl backbone can be computationally screened to identify candidates with optimal electronic and steric properties for a specific catalytic reaction. chemrxiv.orgrsc.org Properties such as the Tolman electronic parameter, cone angle, and bite angle can be calculated to predict ligand behavior. researchgate.netumb.edu

Mechanism Elucidation: DFT calculations are used to investigate reaction mechanisms, including the energetics of transition states and intermediates in catalytic cycles. researchgate.netresearchgate.net This understanding allows for the rational design of more efficient catalysts based on derivatives of this compound.

Predicting Spectroscopic and Electronic Properties: Computational methods can accurately predict spectroscopic data (e.g., NMR chemical shifts) and electronic properties (e.g., HOMO-LUMO gaps), aiding in the characterization of new compounds and the design of materials with specific optoelectronic functions. acs.org

Computational ParameterDescriptionApplication in Design
Tolman Electronic Parameter (TEP) A measure of the electron-donating or -withdrawing ability of a phosphine ligand.Tuning the reactivity of a metal catalyst for processes like oxidative addition. researchgate.net
Cone Angle A measure of the steric bulk of a phosphine ligand.Controlling the coordination number and stability of a metal complex. umb.edu
Bite Angle The P-Metal-P angle in a chelating diphosphine complex.Influencing the outcome of catalytic reactions, such as selectivity in hydroformylation. researchgate.net
Reaction Energy Profile The calculated energy pathway for a chemical reaction, including reactants, products, and transition states.Identifying rate-limiting steps and designing catalysts to lower activation barriers. researchgate.net

Integration into Interdisciplinary Research Areas Beyond Traditional Chemistry

The unique properties of organophosphorus compounds derived from this compound are enabling their use in a wide array of interdisciplinary fields.

Materials Science: The functionalization of nanoparticles with phosphine-based ligands is a growing area of research. mdpi.com Gold nanoparticles stabilized by phosphine derivatives are used in catalysis, sensing, and biological imaging. rsc.orgnih.govresearchgate.net The ethane-1,2-diyl backbone can provide a stable, bidentate anchor for attaching to nanoparticle surfaces.

Biomedical Applications: Phosphorus-containing polymers are of great interest for biomedical applications due to their biocompatibility and biodegradability. acs.org Polyphosphoesters and polyphosphazenes are being developed for use in drug delivery systems, tissue engineering scaffolds, and medical devices. nih.gov

Sensor Technology: The interaction of organophosphorus compounds with specific analytes is being exploited to develop chemical sensors. mdpi.com For example, enzyme-based biosensors are used to detect toxic organophosphate pesticides. mdpi.combg.ac.rsresearchgate.netresearchgate.net Derivatives of this compound could be incorporated into sensor platforms, either as part of a recognition element or as a linker to a signal-producing component.

Q & A

Q. What are the recommended synthetic routes for Ethane-1,2-diyldiphosphonic Dichloride, and how can reaction conditions be optimized?

this compound can be synthesized via phosphorylation of ethane-1,2-diol using phosphorus trichloride (PCl₃) under controlled anhydrous conditions. A two-step approach is often employed:

Formation of the phosphonic acid intermediate : React ethane-1,2-diol with PCl₃ in the presence of a catalyst (e.g., AlCl₃) to yield ethane-1,2-diyldiphosphonic acid.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) to replace hydroxyl groups with chlorine atoms.

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via <sup>31</sup>P NMR to track phosphonate-to-dichloride conversion.
  • Purify via fractional distillation under reduced pressure to isolate the dichloride .

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key Characterization Techniques :

  • Elemental Analysis : Confirm stoichiometry (C, H, P, Cl).
  • Spectroscopy :
    • <sup>31</sup>P NMR: A single peak near 20 ppm confirms symmetric dichloride formation.
    • IR Spectroscopy: Absence of O-H stretches (~3200 cm⁻¹) verifies complete chlorination.
  • X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths and angles .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fume hoods to avoid inhalation or skin contact.
  • First Aid : Immediate rinsing with water for eye/skin exposure; administer oxygen if inhaled (refer to GHS 1.1 safety guidelines for analogous chlorides) .
  • Storage : In airtight containers under inert gas, away from moisture.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the electrophilic P centers.

Solvent Effects : Simulate polar aprotic solvents (e.g., THF) to assess their impact on reaction kinetics.

Validation : Compare computed activation energies with experimental Arrhenius plots.

Case Study : For analogous dichlorides (e.g., ethylphosphonyl dichloride), DFT models accurately predicted regioselectivity in reactions with amines .

Q. How can crystallographic data resolve contradictions in reported bond angles for this compound derivatives?

Approach :

  • High-Resolution Data Collection : Use synchrotron radiation for precise diffraction data.
  • Refinement Tools : Apply SHELXL for anisotropic displacement parameters and twin refinement in cases of crystal twinning .
  • Puckering Analysis : Adapt Cremer-Pople coordinates (originally for cyclic systems) to analyze conformational flexibility in the ethane backbone .

Q. Example Workflow :

Refine data with SHELXL, flagging outliers in bond angles.

Compare with DFT-optimized geometries to identify experimental vs. theoretical discrepancies.

Q. What strategies mitigate hydrolysis during kinetic studies of this compound in aqueous media?

Experimental Design :

  • Buffered Systems : Use pH-controlled buffers (e.g., phosphate buffer at pH 7.4) to slow hydrolysis.
  • Stopped-Flow Techniques : Monitor reaction kinetics in milliseconds to capture initial rates before significant degradation.
  • Isotopic Labeling : Track hydrolysis pathways using <sup>18</sup>O-labeled water and mass spectrometry .

Data Contradiction Example : Discrepancies in hydrolysis half-lives may arise from trace moisture in solvents. Address via Karl Fischer titration for solvent dryness validation.

Q. How does the electronic structure of this compound influence its coordination chemistry with transition metals?

Methodological Insights :

  • XAS (X-ray Absorption Spectroscopy) : Probe metal-dichloride interactions (e.g., Pt or Pd complexes) to determine binding modes (monodentate vs. bidentate).
  • Magnetic Susceptibility : Assess spin states in paramagnetic complexes.
  • Comparative Studies : Contrast with ethylphosphonyl dichloride complexes to isolate backbone effects .

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